REACTION_SMILES
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[CH2:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[NH:11][CH3:12].[CH3:13][CH2:14][O:15][CH2:16][CH3:17].[Cl:1][C:2]([Cl:3])=[O:4]>>[Cl:1][C:2](=[O:4])[N:11]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:12]
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Name
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Type
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product
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Smiles
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CCCCCCN(C)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |